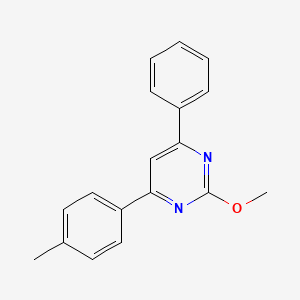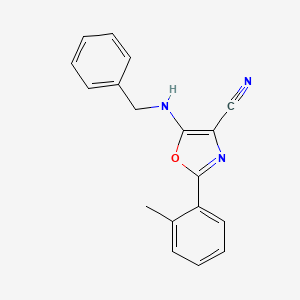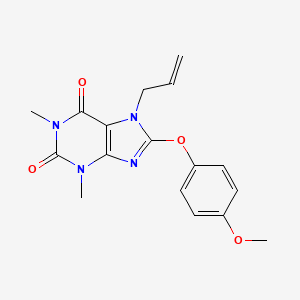
2-methoxy-4-(4-methylphenyl)-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-(4-methylphenyl)-6-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is also known as MPP and has a molecular formula of C20H19N3O. This compound has gained attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of MPP is not fully understood. However, it has been suggested that MPP inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. MPP has also been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to their death.
Biochemical and Physiological Effects
MPP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. MPP has also been found to induce the production of ROS, which can cause oxidative damage to cancer cells and lead to their death. Additionally, MPP has been found to reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of using MPP in lab experiments is its potential anti-tumor activity. It has been found to inhibit the growth of cancer cells and induce apoptosis. Another advantage is its anti-inflammatory properties, which can be useful in studying the role of inflammation in various diseases. However, one limitation of using MPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on MPP. One direction is to study its potential as a therapeutic agent for cancer and inflammation. Another direction is to investigate its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of MPP in animal models. Finally, research on the potential side effects of MPP is also needed to ensure its safety for use in humans.
Conclusion
In conclusion, 2-methoxy-4-(4-methylphenyl)-6-phenylpyrimidine is a heterocyclic compound that has potential applications in scientific research. Its anti-tumor and anti-inflammatory properties make it a promising candidate for further study. While its mechanism of action is not fully understood, research has shown that it inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. Future research on MPP should focus on its potential as a therapeutic agent for cancer and inflammation, its mechanism of action, and its optimal dosage and administration in animal models.
合成法
The synthesis of MPP involves the reaction of 4-methylbenzaldehyde, ethyl acetoacetate, and guanidine carbonate in ethanol. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration. The resulting product is then purified using recrystallization to obtain pure MPP.
科学的研究の応用
MPP has been found to have potential applications in scientific research. It has been studied for its anti-tumor activity and has shown promising results. MPP has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
特性
IUPAC Name |
2-methoxy-4-(4-methylphenyl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-10-15(11-9-13)17-12-16(19-18(20-17)21-2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMBCCXYTFUBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-methylphenyl)-6-phenylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)




methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)